molecular formula C10H12FNO2 B8585122 METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE

METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE

Cat. No.: B8585122
M. Wt: 197.21 g/mol
InChI Key: JOPDFUHQLNRFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorine atom on the benzyl ring, an amino group attached to the benzyl carbon, and a methyl ester group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE typically involves the reaction of 4-fluorobenzylamine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-fluoro-nitrobenzylamino-acetic acid methyl ester.

    Reduction: Formation of 4-fluoro-benzylamino-ethanol.

    Substitution: Formation of various substituted benzylamino-acetic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The amino and ester groups can participate in various biochemical reactions, leading to the formation of active metabolites that exert the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE is unique due to the presence of both the fluorine atom and the amino-acetic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)methylamino]acetate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3

InChI Key

JOPDFUHQLNRFQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl bromoacetate (24.0 mL, 254 mmol) in anhydrous THF (264 mL) was added dropwise triethylamine (35.3 mL, 254 mmol). The cloudy mixture was treated rapidly with 4-fluorobenzylamine, and the resulting viscous mixture was stirred at ambient temperature under inert atmosphere for 18 h. THF was removed in vacuo, and the resulting residue was suspended in diethyl ether. The mixture was filtered and the solids washed with excess diethyl ether. Concentration of the filtrate in vacuo afforded the title compound as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.31-7.27 (m, 2H), 7.04-6.99 (m, 2H), 3.77 (s, 2H), 3.74 (s, 3H), 3.41 (s, 2H), 1.82 (br s, 1H).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
264 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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